(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid
Overview
Description
(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid is an organic compound with a complex structure that includes a hydroxy group, an amino group protected by a triphenylmethyl group, and a carboxylic acid group
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its protected amino group allows for selective deprotection, enabling researchers to study the effects of free amino groups in biological systems.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. For example, compounds with similar structures have been investigated for their potential as enzyme inhibitors or as precursors to bioactive molecules.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable starting material for the synthesis of a wide range of products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a protected amino acid derivative, such as N-triphenylmethyl glycine, and then introduce the hydroxy group through a series of reactions involving selective protection and deprotection steps. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triphenylmethyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the triphenylmethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxylic acid would yield an alcohol.
Mechanism of Action
The mechanism of action of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxy group can form hydrogen bonds, while the amino group can participate in nucleophilic reactions. The triphenylmethyl group can provide steric protection, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Hydroxy-2-[(phenylmethyl)amino]propanoic acid: Similar structure but with a phenylmethyl group instead of a triphenylmethyl group.
(2S)-3-Hydroxy-2-[(tert-butyl)amino]propanoic acid: Similar structure but with a tert-butyl group instead of a triphenylmethyl group.
Uniqueness
The uniqueness of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid lies in its triphenylmethyl group, which provides steric protection and can be selectively removed under acidic conditions. This allows for precise control over the reactivity of the amino group, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-(tritylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXCRXDCRBCENL-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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